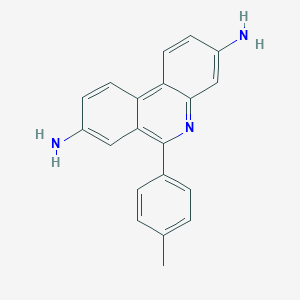
6-(4-Methylphenyl)phenanthridine-3,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)phenanthridine-3,8-diamine is an organic compound with the molecular formula C19H15N3. It is known for its unique structure, which includes a phenanthridine core substituted with a 4-methylphenyl group and two amino groups at positions 3 and 8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)phenanthridine-3,8-diamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methylphenyl)phenanthridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a common step in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction typically results in the formation of diamines .
Aplicaciones Científicas De Investigación
6-(4-Methylphenyl)phenanthridine-3,8-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(4-Methylphenyl)phenanthridine-3,8-diamine involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially interfering with DNA replication and transcription processes. This binding mechanism is crucial for its anti-tumor and anti-viral activities, as it can inhibit the proliferation of cancer cells and viruses .
Comparación Con Compuestos Similares
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound is structurally similar but lacks the 4-methylphenyl group, which may affect its binding affinity and biological activity.
6-Phenylphenanthridine-3,8-diamine: Another similar compound that differs in the substitution pattern on the phenanthridine core.
Uniqueness
6-(4-Methylphenyl)phenanthridine-3,8-diamine is unique due to the presence of the 4-methylphenyl group, which enhances its binding properties and potentially increases its efficacy in biological applications. This structural modification distinguishes it from other phenanthridine derivatives and contributes to its specific chemical and biological activities .
Propiedades
Número CAS |
143560-20-7 |
|---|---|
Fórmula molecular |
C20H17N3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)phenanthridine-3,8-diamine |
InChI |
InChI=1S/C20H17N3/c1-12-2-4-13(5-3-12)20-18-10-14(21)6-8-16(18)17-9-7-15(22)11-19(17)23-20/h2-11H,21-22H2,1H3 |
Clave InChI |
FSEROHHYNXFMDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


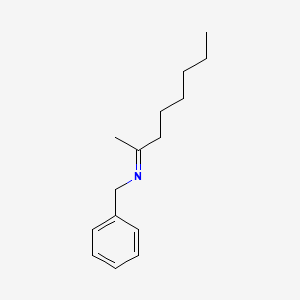
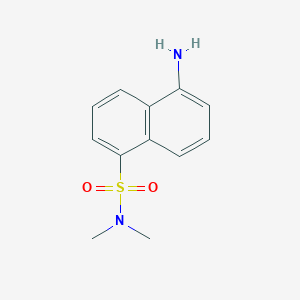
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
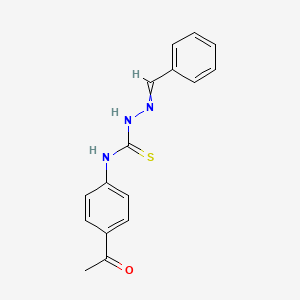
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
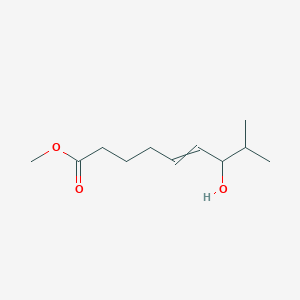
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
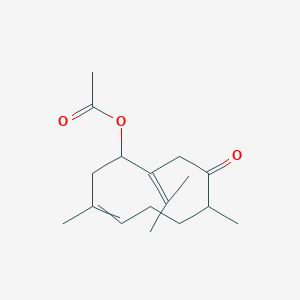
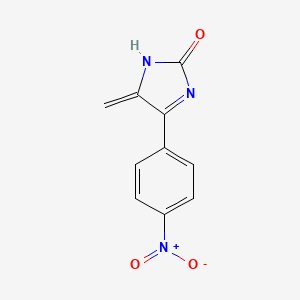
![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)
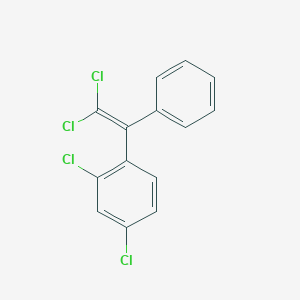
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
